![molecular formula C20H17NO2 B3016785 (E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide CAS No. 391218-08-9](/img/structure/B3016785.png)
(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PFA and is a derivative of acrylamide. PFA has been synthesized using various methods, and its unique structure has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide, a reactive molecule used worldwide to synthesize polyacrylamide, has found applications across various industries, including soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The extensive study of acrylamide in various fields highlights its importance in understanding its formation, distribution in food, and its role in human health, thus contributing to developing improved food processes to decrease acrylamide content in diets (Friedman, 2003).
Environmental Impact and Health Safety
The environmental mobility, biodegradability, and non-adsorption by sediments of acrylamide suggest a need for continuous monitoring and control of its levels in various environments. It is absorbed by all routes in animals, with major metabolites being excreted predominantly in urine, indicating the toxicological significance of acrylamide and its polymers in occupational and environmental health contexts (Smith & Oehme, 1991).
Applications in Corrosion Inhibition
Recent research explored the corrosion inhibition properties of synthetic acrylamide derivatives on copper in nitric acid solutions. The study demonstrated that these compounds could effectively inhibit corrosion, suggesting their potential use in protecting metals from acid-induced degradation. This research aligns with the broader applications of acrylamide derivatives in industrial processes where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Biomedical and Bioengineering Applications
The versatility of acrylamide and its derivatives extends to bioengineering and biomedical applications, where polyacrylamide gels are used for cell mechanobiology research, offering a platform for exploring the interactions between substrate stiffness, ligand density, and cell behavior. These applications demonstrate the significant role of acrylamide derivatives in advancing cell biology and tissue engineering research (Poellmann & Wagoner Johnson, 2013).
properties
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-7-9-17(10-8-15)21-20(22)14-12-18-11-13-19(23-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCJTCOSQFWPX-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.